7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Description
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, as it is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
This compound acts as an inhibitor of DNA-PK . It binds to the catalytic subunit of DNA-PK (DNA-PKcs), inhibiting its activity . This inhibition disrupts the DNA repair process, leading to an accumulation of DNA damage in the cells .
Biochemical Pathways
The compound’s action primarily affects the DNA damage response pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining pathway, a major pathway for repairing double-strand breaks in DNA . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on this pathway for survival .
Result of Action
The inhibition of DNA-PK by this compound leads to an accumulation of DNA damage in cells . This can result in cell cycle arrest and apoptosis, particularly in cancer cells . Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
Biochemical Analysis
Biochemical Properties
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been identified as a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining . The interaction between this compound and DNA-PK suggests that this compound may play a significant role in DNA repair processes.
Cellular Effects
In terms of cellular effects, this compound’s inhibition of DNA-PK can influence cell function significantly. By inhibiting DNA-PK, this compound can potentially disrupt the repair of DSBs, leading to genomic instability and cell death
Molecular Mechanism
The molecular mechanism of this compound involves binding to the catalytic subunit of DNA-PK, inhibiting its activity . This prevents DNA-PK from repairing DSBs through the non-homologous end joining pathway, leading to an accumulation of DSBs and, ultimately, cell death .
Metabolic Pathways
Given its role as a DNA-PK inhibitor, it is likely that it interacts with enzymes involved in DNA repair pathways .
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWEPOIYVRHLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712399 |
Source
|
Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239648-57-7 |
Source
|
Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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